molecular formula C16H16O2 B082964 3-(3-Methoxyphenyl)propiophenone CAS No. 15101-68-5

3-(3-Methoxyphenyl)propiophenone

Cat. No.: B082964
CAS No.: 15101-68-5
M. Wt: 240.3 g/mol
InChI Key: UKWMZBKFYZJWDR-UHFFFAOYSA-N
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Description

Significance as a Key Precursor in Complex Organic Synthesis

The primary importance of 3-(3-Methoxyphenyl)propiophenone lies in its role as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. chemicalbook.com Its molecular framework allows for a variety of chemical transformations, including oxidation to form carboxylic acids, reduction of the ketone group to an alcohol, and substitution of the methoxy (B1213986) group.

One of the most critical applications of this compound is in the synthesis of Tapentadol (B1681240) hydrochloride. google.compatsnap.com This centrally acting analgesic is used for the management of moderate to severe acute pain. google.com The synthesis of Tapentadol involves several steps where this compound is a crucial starting material. googleapis.com For instance, it can be reacted with dimethylamine (B145610) hydrochloride and paraformaldehyde in a process that eventually leads to the formation of Tapentadol. googleapis.com

Furthermore, this compound is utilized in the synthesis of 2,3,6-trisubstituted pyridines. chemicalbook.com This is achieved by reacting it with 1,3-diphenylprop-2-yn-1-one and ammonium (B1175870) carbonate in the presence of a copper catalyst. chemicalbook.com The compound also serves as an intermediate in the preparation of various other fine chemicals.

The following table provides a summary of key reactions involving this compound as a precursor:

Interactive Data Table: Synthetic Applications of this compound
ProductReactantsKey Reagents/CatalystsReference
TapentadolThis compound, Dimethylamine hydrochloride, Paraformaldehyde- googleapis.com
2,3,6-Trisubstituted PyridinesThis compound, 1,3-Diphenylprop-2-yn-1-one, Ammonium carbonateCu(OAc)2 chemicalbook.com
3-(3-Methoxyphenyl)-2-methyl-pent-3-enoic acid ethyl esterThis compound, Ethyl 2-bromopropionateZinc metal, Trimethylsilyl chloride chemicalbook.comgoogleapis.com

Historical Context and Evolution of Research Trajectories

The synthesis of propiophenone (B1677668) derivatives, including this compound, has been a subject of interest in organic chemistry for a considerable time. The foundational Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, provides a classic method for synthesizing aryl ketones. sigmaaldrich.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.comnih.gov

Over the years, various methods have been developed to synthesize this compound. An early reported method involved the reaction of m-methoxybenzonitrile with ethylmagnesium bromide. chemicalbook.com Another approach starts with the oxidation of 1-(3-methoxyphenyl)-1-propanol. chemicalbook.com

More recent research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. google.compatsnap.com For example, a green synthesis method has been developed that involves the reaction of m-methoxybromobenzene with propionitrile (B127096) using a Grignard reagent, achieving a high yield and purity. google.compatsnap.com This method is considered advantageous due to its simple operation and the potential for solvent recycling, making it suitable for industrial production. google.compatsnap.com

The evolution of synthetic methods for this compound is summarized in the table below:

Interactive Data Table: Evolution of Synthetic Methods for this compound
MethodStarting MaterialsKey ReagentsYieldReference
Grignard Reactionm-Methoxybenzonitrile, Ethylmagnesium bromide-99%
Oxidation1-(3-Methoxyphenyl)-1-propanolSodium dichromate, Sulfuric acid70% chemicalbook.com
Grignard Reaction from Aldehyde3-Methoxybenzaldehyde (B106831), Ethylmagnesium bromide-- google.com
Green Synthesis (Grignard)m-Methoxybromobenzene, PropionitrileMagnesium, Aluminum trichloride (B1173362)88.6% google.compatsnap.com
From 3-Hydroxypropiophenone3-Hydroxypropiophenone, Dimethyl sulfate (B86663)-- google.com

The ongoing research into the synthesis and applications of this compound highlights its enduring importance in organic chemistry. The development of greener and more efficient synthetic pathways is a testament to the continuous drive for innovation in the field, ensuring that this key precursor remains readily accessible for the synthesis of complex and valuable molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMZBKFYZJWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306695
Record name 3-(3-Methoxyphenyl)-1-phenylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15101-68-5
Record name NSC179364
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 3 3 Methoxyphenyl Propiophenone

Established Synthetic Routes and Reaction Pathways

The synthesis of 3-(3-Methoxyphenyl)propiophenone, also known as 3'-methoxypropiophenone (B1296965) or 1-(3-methoxyphenyl)propan-1-one, can be achieved through several distinct chemical strategies. These routes primarily involve the formation of a crucial carbon-carbon bond to attach the propionyl group to the methoxy-substituted phenyl ring.

Grignard Reaction Approaches for Carbon-Carbon Bond Formation

Grignard reactions are a cornerstone for the synthesis of this compound, offering versatile pathways that involve the reaction of an organomagnesium halide (Grignard reagent) with an appropriate electrophile. wikipedia.orgchemicalbook.com The general preparation of a Grignard reagent like ethylmagnesium bromide involves reacting an alkyl halide, such as bromoethane, with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com

Two primary Grignard-based strategies have been successfully employed:

Reaction of an aryl Grignard reagent with a simple nitrile: In this approach, 3-methoxyphenylmagnesium bromide is first prepared from 3-bromoanisole (B1666278) and magnesium. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of propionitrile (B127096). The resulting imine intermediate is subsequently hydrolyzed with acid to yield the final ketone product. ncl.res.inpatsnap.com

Reaction of an alkyl Grignard reagent with an aromatic nitrile: Alternatively, ethylmagnesium bromide can be reacted with 3-methoxybenzonitrile (B145857). chemicalbook.com In this case, the ethyl group from the Grignard reagent attacks the nitrile carbon, again forming an intermediate that is hydrolyzed to this compound. This method has been reported to achieve a yield as high as 99%.

Table 1: Comparison of Grignard Reaction Pathways

Pathway Grignard Reagent Electrophile Intermediate Reported Yield References
1 3-Methoxyphenylmagnesium bromide Propionitrile Imine 84-88.6% ncl.res.ingoogle.compatsnap.com

Friedel-Crafts Acylation Strategies in Aromatic Ketone Synthesis

The Friedel-Crafts acylation is a fundamental and widely used method for synthesizing aromatic ketones. sigmaaldrich.comnih.gov The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). sigmaaldrich.comwisc.edutamu.edu

In the context of methoxy-substituted propiophenones, the direct Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with propionyl chloride or propionic anhydride is a common laboratory procedure. wisc.eduutm.my However, the methoxy (B1213986) group is an ortho-, para-directing activator. Consequently, this reaction predominantly yields 4'-methoxypropiophenone (B29531) (the para-isomer) and a smaller amount of the ortho-isomer. youtube.comyoutube.com The synthesis of the target compound, this compound (the meta-isomer), cannot be efficiently achieved through this direct acylation of anisole. Alternative multi-step strategies involving different starting materials or intramolecular cyclizations are required to obtain the meta-substituted product. researchgate.net

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. sigmaaldrich.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the ketone. wisc.edu

Oxidation-Based Syntheses from Precursor Alcohols

An alternative route to this compound involves the oxidation of the corresponding secondary alcohol, 1-(3-methoxyphenyl)propan-1-ol. google.comchemicalbook.com This two-step approach first requires the synthesis of the alcohol precursor, which is typically accomplished via a Grignard reaction.

The synthesis of the precursor alcohol, 1-(3-methoxyphenyl)propan-1-ol, is achieved by reacting 3-methoxybenzaldehyde (B106831) with ethylmagnesium bromide. chemicalbook.comnih.gov The nucleophilic ethyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with aqueous acid yields the secondary alcohol. chemicalbook.com

Once the alcohol is obtained, it is oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation. A literature report cites the use of chromium trioxide (CrO₃), a strong oxidizing agent, for this purpose, achieving a 74% yield. google.com Another documented method is the Swern oxidation, which uses a milder combination of oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534) at low temperatures. chemicalbook.com

Table 2: Selected Oxidation Methods for Alcohol-to-Ketone Conversion

Precursor Alcohol Oxidation Reagent/System Product References
1-(3-Methoxyphenyl)propan-1-ol Chromium Trioxide (CrO₃) This compound google.com

Nitrile-Based Synthetic Routes

Nitrile-based syntheses are a highly effective method for preparing this compound and are intrinsically linked to Grignard chemistry, as detailed in section 2.1.1. These routes utilize a nitrile as the electrophilic source of the carbonyl carbon. ncl.res.ingoogle.com The reaction proceeds via nucleophilic attack of a Grignard reagent on the carbon atom of the nitrile group (−C≡N). This attack breaks the carbon-nitrogen triple bond and, after an aqueous acidic workup, the resulting imine intermediate is hydrolyzed to the ketone. google.com

The two main variations of this route are:

3-Methoxyphenylmagnesium bromide with propionitrile: This method involves preparing the Grignard reagent from 3-bromoanisole, which is then added to propionitrile. google.compatsnap.com

Ethylmagnesium bromide with 3-methoxybenzonitrile: This approach uses a commercially available or freshly prepared solution of ethylmagnesium bromide, which is reacted with 3-methoxybenzonitrile. chemicalbook.com A patent describes a process where 3-methoxybenzonitrile is first synthesized in several steps from m-hydroxybenzoic acid before its reaction with the Grignard reagent. google.com

A continuous flow process utilizing the reaction between a Grignard reagent and propionitrile has been shown to significantly improve the yield to 84% compared to a 50% yield from an optimized batch synthesis, demonstrating the potential for process optimization in industrial settings. ncl.res.in

Catalysis and Reaction Conditions in Propiophenone (B1677668) Synthesis

The efficiency, selectivity, and yield of the synthetic routes to this compound are highly dependent on the choice of catalysts and the specific reaction conditions employed.

Role of Specific Catalysts in Enhancing Reaction Efficiency

Catalysts play a pivotal role in several of the key synthetic transformations for producing propiophenones.

In Friedel-Crafts acylation , strong Lewis acids are essential. nih.gov The most common catalysts are aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). wisc.edutamu.edu Their primary function is to coordinate with the acylating agent (e.g., propionyl chloride), making it a much stronger electrophile (an acylium ion), which is necessary to overcome the aromaticity of the benzene (B151609) ring. sigmaaldrich.comyoutube.com The amount of catalyst used can be crucial; in some cases, more than a stoichiometric amount is needed because the catalyst complexes with the product ketone. youtube.com Research has also explored heterogeneous catalysts like H-Beta zeolite for the acylation of anisole, which can simplify product purification and reduce corrosive waste. utm.my

In Grignard reagent synthesis , while often not considered a catalytic reaction, additives can be used to initiate or facilitate the reaction. For instance, some patented procedures for synthesizing this compound describe the use of anhydrous aluminum chloride as a catalyst during the formation of the Grignard reagent from magnesium and m-bromoanisole. google.compatsnap.com This suggests it may help activate the magnesium surface or facilitate the reaction pathway.

Table 3: Catalysts Used in Synthetic Routes

Reaction Type Catalyst/Additive Function References
Friedel-Crafts Acylation Aluminum Chloride (AlCl₃) Lewis acid; activates acylating agent tamu.eduyoutube.comyoutube.com
Friedel-Crafts Acylation Ferric Chloride (FeCl₃) Lewis acid; activates acylating agent wisc.edu
Friedel-Crafts Acylation H-Beta Zeolite Heterogeneous acid catalyst utm.my

Table of Compounds

Compound Name
1-(3-methoxyphenyl)propan-1-ol
1-(3-methoxyphenyl)propan-1-one
This compound
3-bromoanisole
3-hydroxybenzoic acid
3-methoxybenzaldehyde
3-methoxybenzonitrile
3'-methoxypropiophenone
4'-methoxypropiophenone
Aluminum chloride
Anisole
Bromoethane
Chromium trioxide
Diethyl ether
Dimethyl sulfoxide
Ethylmagnesium bromide
Ferric chloride
Magnesium
m-bromoanisole
m-hydroxybenzoic acid
Oxalyl chloride
Propionitrile
Propionyl chloride
Tetrahydrofuran

Optimization of Temperature, Solvent, and Stoichiometry

The synthesis of this compound is highly sensitive to reaction conditions, with temperature, solvent choice, and reactant stoichiometry being critical factors that influence the outcome. Various synthetic routes have been explored, each with its own set of optimized parameters to maximize yield and purity.

One common approach involves the Grignard reaction. In one method, ethylmagnesium bromide is reacted with N,3-dimethoxy-N-methylbenzamide in tetrahydrofuran (THF). chemicalbook.com The reaction is initiated at 0°C and allowed to proceed for 3.5 hours as the temperature rises to 20°C. chemicalbook.com Another variation uses the reaction of ethylmagnesium bromide with 3-methoxybenzonitrile in a mixture of diethyl ether and THF. This process begins at room temperature, is heated to 40°C for 3 hours, and then stirred overnight at room temperature to ensure completion.

A patented method details the preparation of the Grignard reagent from m-methoxybromobenzene and magnesium in THF, catalyzed by anhydrous aluminum trichloride (B1173362). google.compatsnap.com The temperature for this step is carefully controlled between 50-55°C to maintain a gentle reflux. google.compatsnap.com The subsequent reaction with propionitrile is then carried out, followed by hydrolysis. google.com

Temperature control is also crucial in alternative synthetic pathways. For instance, a synthesis starting from 3-(methyloxy)benzaldehyde and ethylmagnesium bromide in diethyl ether is conducted in an ice bath. chemicalbook.com A subsequent oxidation step using dimethyl sulfoxide (DMSO) and oxalyl chloride is performed at a significantly lower temperature of -78°C. chemicalbook.com

The choice of solvent is predominantly focused on ethers like tetrahydrofuran (THF) and diethyl ether, which are ideal for the formation and reaction of Grignard reagents. chemicalbook.comgoogle.comchemicalbook.com Toluene is also used, particularly during the extraction and work-up phases. chemicalbook.comgoogle.com Stoichiometry is carefully managed to optimize the reaction; for example, an excess of the Grignard reagent is often used to ensure the complete conversion of the starting material. chemicalbook.comchemicalbook.com

ReactantsCatalystSolvent(s)Temperature
N,3-dimethoxy-N-methylbenzamide, Ethylmagnesium bromide-Tetrahydrofuran (THF)0 - 20°C
3-methoxybenzonitrile, Ethylmagnesium bromide-Diethyl ether, THFRoom Temp. to 40°C
m-methoxybromobenzene, Magnesium, PropionitrileAluminum trichlorideTetrahydrofuran (THF)50 - 55°C
3-(methyloxy)benzaldehyde, Ethylmagnesium bromide-Diethyl etherIce bath temp.
Intermediate alcohol, Oxalyl chloride, DMSO-Dichloromethane (DCM)-78°C

Principles of Green Chemistry in this compound Production

The integration of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact and enhance safety. In the production of this compound, this involves developing more sustainable synthetic pathways, reducing hazardous waste, and utilizing safer reagents. chemicalbook.com

Traditional synthesis methods have often relied on materials that pose environmental and health risks. For example, one older method involved the oxidation of 1-(3-methoxyphenyl)-1-propanol using chromium trioxide (CrO3), a heavy metal oxidant that causes significant environmental pollution and leaves chromium residues in the product. google.com Another process used highly toxic dimethyl sulfate (B86663) for methylation. google.compatsnap.com The development of newer methods seeks to avoid such hazardous substances. google.com The use of carcinogenic materials like benzene in chemical syntheses is a general concern that green chemistry aims to address by finding safer alternatives, such as glucose in some processes. youtube.com

Modern approaches focus on creating more advanced and environmentally friendly technologies. google.compatsnap.com This includes the development of catalytic systems that allow for more efficient and selective reactions, which can reduce the generation of by-products and waste. chemicalbook.com Biocatalysis, which uses enzymes to drive reactions under mild conditions, represents a significant advancement in green chemistry for producing compounds like this compound. chemicalbook.com This method reduces energy consumption and the formation of toxic byproducts. chemicalbook.com

A key aspect of green production is the ability to recycle materials, such as solvents. google.compatsnap.com The synthesis via a Grignard reaction with m-methoxybromobenzene and propionitrile is noted for its use of recyclable solvents, making it more suitable for industrial-scale production. google.compatsnap.com This shift towards sustainability aligns with both ecological and economic goals. chemicalbook.com

Assessment of Reaction Yield, Purity, and Scalability for Industrial Applications

For any chemical synthesis to be viable on an industrial scale, it must consistently deliver high reaction yields and purity, and the process must be scalable. The synthesis of this compound, a key intermediate for pharmaceuticals like Tapentadol (B1681240), has been optimized to meet these criteria. google.comgoogle.com

Different synthetic routes have demonstrated varying levels of success. The oxidation of 1-(3-methoxyphenyl)-1-propanol with sodium dichromate in sulfuric acid provides a yield of 70%. chemicalbook.com A method involving the reaction of 3-methoxybenzonitrile with ethyl magnesium bromide reported a near-quantitative yield of 99%.

A patented process utilizing a Grignard reagent from m-methoxybromobenzene and propionitrile, catalyzed by aluminum trichloride, has shown exceptional results for industrial application. google.compatsnap.com This method achieves a high yield of 88.6% and a liquid-phase purity exceeding 99.44%. google.compatsnap.com The process is described as having simple operation and using advanced technology, which are critical factors for scalability. google.compatsnap.com

The scalability of a process is also linked to its efficiency and safety. Methods that produce a large amount of emulsified layers can cause severe corrosion to equipment and generate significant environmental pollution, making them difficult to scale up. google.com Therefore, processes that are streamlined, avoid problematic by-products, and allow for the recycling of solvents are preferred for industrial production. google.compatsnap.com The goal is to develop a process with low production costs, advanced technology, and green production techniques to make the synthesis of this compound economically and environmentally sustainable. google.compatsnap.com

Starting Material(s)MethodYieldPurity
1-(3-methoxyphenyl)-1-propanolOxidation with Sodium Dichromate70%Not Specified
3-methoxybenzonitrileGrignard Reaction99%Not Specified
m-methoxybromobenzene, PropionitrileCatalytic Grignard Reaction88.6%>99.44%

Advanced Spectroscopic and Structural Characterization of 3 3 Methoxyphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-(3-Methoxyphenyl)propiophenone provides information about the chemical environment of each proton in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons.

The aromatic protons on the two phenyl rings appear as a complex multiplet in the downfield region of the spectrum, generally between δ 6.8 and 8.0 ppm. The specific splitting patterns and coupling constants within this region are dictated by the substitution pattern on the rings. The protons on the methoxy-substituted ring often show a different chemical shift and multiplicity compared to those on the unsubstituted phenyl ring of the propiophenone (B1677668) moiety.

The protons of the methoxy group (-OCH₃) typically appear as a sharp singlet around δ 3.8-3.9 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the other methylene protons of the propyl chain show distinct signals, usually as triplets, in the aliphatic region of the spectrum, typically between δ 2.5 and 3.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 6.8 - 8.0 Multiplet
Methoxy Protons (-OCH₃) ~3.85 Singlet
Methylene Protons (-CO-CH₂-) ~3.2 Triplet

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary slightly based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon (C=O) is characteristically found in the highly deshielded region of the spectrum, typically around δ 190-200 ppm. The aromatic carbons appear in the range of δ 110-160 ppm. The carbon atom attached to the methoxy group (C-OCH₃) is typically observed around δ 159 ppm, while the other aromatic carbons show signals at various positions within this range, influenced by their electronic environment. The methoxy carbon itself gives a signal around δ 55 ppm. The aliphatic methylene carbons (-CH₂-) appear in the upfield region, generally between δ 30 and 45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) ~199
Aromatic Carbons 110 - 160
Methoxy Carbon (-OCH₃) ~55

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary slightly based on experimental conditions.

Application of Two-Dimensional NMR Techniques (NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, NOESY can help to confirm the spatial proximity of the protons on the two phenyl rings and the protons of the propyl chain, aiding in the determination of the molecule's conformation.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This is invaluable for definitively assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecular structure. youtube.com For instance, it can confirm which proton signal corresponds to which methylene carbon in the propyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the connectivity of the entire molecule. youtube.com In the case of this compound, HMBC can show correlations between the carbonyl carbon and the adjacent methylene protons, as well as correlations between the aromatic protons and the carbons of the neighboring ring.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For this compound (C₁₇H₁₈O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 270.32 g/mol . The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of methoxy groups can also lead to characteristic losses.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Possible Identity
270 Molecular Ion [M]⁺
240 Loss of a methoxy group (-OCH₃)
135 Benzoyl cation [C₆H₅CO]⁺ or related fragments
105 Phenyl cation [C₆H₅]⁺

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band around 1685 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The C-O stretching of the methoxy group will likely appear as a strong band in the 1250-1000 cm⁻¹ region. The aliphatic C-H stretching of the propyl chain will show absorptions in the 2960-2850 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ketone) ~1685
Aromatic C-H >3000
Aromatic C=C 1600-1450
C-O (Methoxy) 1250-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The aromatic rings and the carbonyl group are the primary chromophores. The π→π* transitions, which are typically of high intensity, are expected to appear in the range of 250-280 nm due to the conjugated systems of the aryl rings. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is anticipated at a longer wavelength, possibly around 310 nm. The presence of the methoxy group, an auxochrome, can cause a slight shift in the absorption maxima (a bathochromic or red shift) compared to an unsubstituted propiophenone.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength Range (nm)
π→π* (Aryl rings) 250 - 280

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for determining the empirical formula of a chemical compound. This process involves the combustion of a sample to convert its constituent elements into simple gaseous compounds, which are then quantified. For organic compounds like this compound, the analysis primarily focuses on the mass percentages of carbon (C), hydrogen (H), and oxygen (O).

The molecular formula for 3'-methoxypropiophenone (B1296965) is established as C₁₀H₁₂O₂. chemicalbook.combldpharm.com Based on this formula, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results are compared. The molecular weight of the compound is 164.20 g/mol . chemicalbook.combldpharm.com

The expected percentages of each element are derived from their respective atomic masses and the total molecular weight of the compound. These theoretical values are crucial for verifying the purity and identity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound (C₁₀H₁₂O₂)
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass of Element (g/mol)Percentage Composition (%)
CarbonC12.0110120.1073.14
HydrogenH1.011212.127.38
OxygenO16.00232.0019.48
Total Molecular Weight (g/mol)164.22

X-ray Crystallographic Analysis of Related Derivatized Compounds

X-ray crystallography of chalcone (B49325) derivatives reveals how different substituents on the aromatic rings influence the crystal packing and molecular geometry. uomphysics.nettandfonline.comiucr.orgresearchgate.netnih.govmdpi.com For instance, the introduction of nitro groups or additional methoxy groups can alter the planarity of the molecule and introduce various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which stabilize the crystal lattice. nih.govmdpi.com

Below is a table summarizing crystallographic data for several chalcone derivatives containing methoxyphenyl or other relevant substitutions, illustrating the typical parameters determined in such analyses. These examples demonstrate the detailed structural information that can be obtained, including the crystal system, space group, and unit cell dimensions.

Table 2: Crystallographic Data for Selected Chalcone Derivatives
Compound NameMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
1-(4-methoxyphenyl)-3-(phenyl)-2-propen-1-oneC₁₆H₁₄O₂OrthorhombicPbcaa = 10.921(2) Å, b = 30.583(1) Å, c = 7.535(3) Å tandfonline.com
(E)-1-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one monohydrateC₁₆H₁₃FO₃·H₂ONot SpecifiedNot SpecifiedNot Specified iucr.org
(3,4-dimethoxyphenyl)-(3-(4-nitrophenyl)-oxiran-2-yl)methanoneC₁₇H₁₅NO₆TriclinicP-1a = 6.977(1) Å, b = 8.259(1) Å, c = 13.964(2) Å, α = 103.889(2)°, β = 91.151(2)°, γ = 100.780(2)° researchgate.net
3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-oneC₁₈H₁₈O₃TriclinicP1a = 9.6860(9) Å, b = 12.6650(17) Å, c = 13.4990(18) Å, α = 68.808(4)°, β = 81.149(7)°, γ = 79.863(7)° uomphysics.net
(E)-1,3-bis(2-nitrophenyl)prop-2-en-1-oneC₁₅H₁₀N₂O₅TriclinicP-1Not Specified mdpi.com

Mechanistic Investigations and Chemical Transformations of 3 3 Methoxyphenyl Propiophenone

Reactivity of the Ketone Moiety in Organic Reactions

The ketone functional group in 3-(3-Methoxyphenyl)propiophenone is a primary site for nucleophilic addition and condensation reactions. A notable application is its role as a precursor in the synthesis of the analgesic tapentadol (B1681240). epo.orgresearchgate.net In this pathway, the ketone undergoes a Mannich reaction with dimethylamine (B145610) hydrochloride and paraformaldehyde. This reaction proceeds via the formation of an enol or enolate, which then attacks the Eschenmoser's salt-like intermediate generated from dimethylamine and formaldehyde (B43269).

Another key reaction involving the ketone moiety is the Grignard reaction. For instance, treatment with ethylmagnesium bromide leads to the formation of a tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol. googleapis.com This addition of a Grignard reagent to the carbonyl carbon is a classic method for creating a new carbon-carbon bond and a hydroxyl group.

The ketone can also participate in condensation reactions like the Horner-Wadsworth-Emmons reaction. This involves reacting this compound with a phosphonate (B1237965) carbanion to yield an alkene. epo.org Furthermore, it can be a substrate in Reformatsky reactions, where it reacts with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. chemicalbook.com For example, reacting it with ethyl 2-bromopropionate and zinc metal produces ethyl 2-(1-hydroxy-1-(3-methoxyphenyl)propyl)propanoate. googleapis.comchemicalbook.com

Catalytic hydrogenation is another important transformation of the ketone group. Depending on the catalyst and reaction conditions, the ketone can be selectively reduced. For instance, hydrogenation over a Ru-Ni/SiO2 catalyst has been shown to be effective for the reduction of similar carbonyl compounds. rsc.org

Reaction Type Reagents Product Type
Mannich ReactionDimethylamine hydrochloride, Paraformaldehyde, HClβ-Amino ketone
Grignard ReactionEthylmagnesium bromideTertiary alcohol
Horner-Wadsworth-EmmonsPhosphonate ylideAlkene
Reformatsky ReactionEthyl 2-bromopropionate, Zincβ-Hydroxy ester

Transformations Involving the Methoxy (B1213986) and Phenyl Moieties

The methoxy (–OCH3) group on the phenyl ring is relatively stable but can be cleaved under specific conditions to yield a phenol. This demethylation is a crucial step in the synthesis of tapentadol from its methoxy-protected precursor. epo.orgajrconline.org The reaction is typically achieved by heating with strong acids like hydrobromic acid (HBr). epo.orgajrconline.org This transformation is vital for introducing a phenolic hydroxyl group, which is often a key feature for biological activity in pharmaceutical compounds.

The phenyl rings of this compound can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning it increases the electron density at these positions and directs incoming electrophiles to them. The other phenyl ring, being attached to the carbonyl group, is deactivated. This difference in reactivity allows for selective substitution on the methoxy-bearing ring. While specific examples for this exact molecule are not prevalent in the provided search results, the principles of Friedel-Crafts acylation and similar reactions would apply, favoring substitution at the positions ortho and para to the methoxy group.

Functional Group Reaction Type Reagents Product Feature
MethoxyDemethylationHydrobromic acid (HBr)Phenolic hydroxyl group
Phenyl (with methoxy)Electrophilic Aromatic SubstitutionElectrophile (e.g., in Friedel-Crafts)Substitution at ortho/para positions

Regioselectivity and Stereoselectivity in Derivatization Reactions

The synthesis of complex molecules from this compound often requires precise control over regioselectivity and stereoselectivity. In the synthesis of tapentadol, the creation of two chiral centers necessitates stereocontrolled reactions.

The initial Mannich reaction on this compound leads to a racemic mixture of (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone and its (2R)-enantiomer. googleapis.com To obtain the desired stereoisomer for tapentadol, a resolution step is employed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(−)-dibenzoyl-tartaric acid. googleapis.com This allows for the separation of the (2S) isomer.

Further transformations, such as the reduction of the tertiary alcohol, also need to be conducted in a way that preserves the desired stereochemistry. For example, conversion to a leaving group followed by reduction can lead to a mixture of diastereomers if not carefully controlled. epo.org

Reaction Step Key Feature Method/Reagent Outcome
Mannich Reaction ProductRacemic MixtureL-(−)-Dibenzoyl-tartaric acidSeparation of (2S) isomer
Grignard ReactionDiastereoselectivityEthylmagnesium bromide on (2S)-aminoketonePredominant formation of (2S,3R) alcohol
Reduction of Tertiary AlcoholStereochemical ControlVarious reducing agentsCan lead to diastereomeric mixtures if not optimized

Complex Multi-step Organic Synthesis Applications Utilizing Propiophenone (B1677668) as a Building Block

This compound is a key starting material in the multi-step synthesis of the opioid analgesic tapentadol. epo.orgresearchgate.net The synthesis showcases the utility of this propiophenone derivative as a versatile building block.

The synthetic route to tapentadol from this compound can be summarized as follows:

Mannich Reaction: this compound is reacted with dimethylamine hydrochloride and paraformaldehyde to introduce an aminomethyl group adjacent to the carbonyl, forming 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. googleapis.comajrconline.org

Chiral Resolution: The resulting racemic aminoketone is resolved to isolate the (2S)-enantiomer, often using a chiral acid like L-(−)-dibenzoyl-tartaric acid. googleapis.com

Grignard Reaction: The resolved (2S)-aminoketone is treated with ethylmagnesium bromide. This Grignard addition to the ketone creates a second chiral center, yielding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol. googleapis.com

Dehydration and Hydrogenation: The tertiary alcohol is then typically dehydrated to an alkene, followed by catalytic hydrogenation to remove the hydroxyl group and establish the final stereochemistry at the two chiral centers, resulting in (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. epo.org

Demethylation: The final step is the cleavage of the methoxy group on the phenyl ring using a strong acid like HBr to afford the active phenolic hydroxyl group of tapentadol. epo.orgajrconline.org

This synthetic pathway highlights how the different reactive sites of this compound can be sequentially modified to build a complex, stereochemically defined pharmaceutical agent. The propiophenone core provides the basic carbon skeleton, which is then elaborated through a series of controlled chemical transformations.

Computational Chemistry and Theoretical Studies on 3 3 Methoxyphenyl Propiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. For compounds similar to 3-(3-Methoxyphenyl)propiophenone, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311G(d,p) or similar basis set, are commonly employed to determine optimized molecular geometry and electronic properties. scienceopen.comambeed.com

These calculations can predict key parameters that govern the molecule's reactivity. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. In related chalcone (B49325) derivatives, MEP maps have been effectively used to predict regions susceptible to chemical attack. scienceopen.comambeed.com

For the structurally analogous compound 1,3-bis(3-methoxyphenyl)propan-1-one, DFT calculations have been performed at the B3LYP/6-311G(d,p) level, yielding valuable data that can offer insights into the properties of this compound.

ParameterValue (for 1,3-bis(3-methoxyphenyl)propan-1-one)
C=O Bond Length1.221 Å
C–O (Methoxy) Bond Length1.432 Å
Dipole Moment3.8 Debye

These theoretical values provide a foundational understanding of the molecule's polarity and bond characteristics, which are essential for predicting its interactions and chemical behavior.

Molecular Dynamics and Quantum Chemical Modeling of Reaction Pathways

While specific molecular dynamics (MD) simulations for this compound are not documented in the available literature, the methodology is widely applied to similar organic molecules to explore their conformational dynamics and reaction mechanisms. MD simulations, often in conjunction with quantum chemical (QM) methods (QM/MM), can model the molecule's behavior in different environments, such as in solution, providing insights into solvent effects on its stability and reactivity.

For analogous compounds, quantum chemical modeling is used to investigate reaction pathways, such as oxidation, reduction, and substitution reactions. For example, the reduction of the ketone group to an alcohol is a common reaction for propiophenones. Theoretical calculations can map the potential energy surface of such a reaction, identifying transition states and calculating activation energies, which helps in understanding the reaction kinetics.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For molecules in this class, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR), and Raman vibrational frequencies are commonly performed.

For the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method and have shown good agreement with experimental data. nih.govresearchgate.net Similarly, calculated IR and Raman spectra, after appropriate scaling of the computed frequencies, have been successfully used to assign vibrational modes observed in experimental spectra. nih.govresearchgate.net This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation.

Conformational Analysis and Molecular Stability Assessments

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and biological activity. Conformational analysis of flexible molecules like this compound can be performed using computational methods to identify low-energy conformers and to understand the energy barriers between them.

Studies on similar molecules, such as chalcones, have employed DFT methods to perform conformational analyses by systematically rotating dihedral angles and calculating the potential energy surface. mdpi.com These studies often reveal that the stability of different conformers is influenced by factors like intramolecular hydrogen bonding and steric hindrance. For instance, in some chalcone derivatives, the s-cis conformation is found to be more stable than the s-trans conformation. mdpi.com A similar approach could be applied to this compound to determine its preferred conformations and to assess their relative stabilities.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. scienceopen.comambeed.com

For the related compound 1,3-bis(3-methoxyphenyl)propan-1-one, DFT calculations have provided the following HOMO and LUMO energies:

OrbitalEnergy (for 1,3-bis(3-methoxyphenyl)propan-1-one)
HOMO–6.3 eV
LUMO–1.5 eV
HOMO-LUMO Gap4.8 eV

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. The calculated gap for the analog suggests a relatively stable molecule. The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions most likely to be involved in electron transfer during a chemical reaction.

Strategic Applications and Role As a Versatile Synthetic Intermediate

Pivotal Role in Pharmaceutical Synthesis (e.g., as a Precursor for Tapentadol (B1681240) and Analogues)

The most prominent application of 3-(3-Methoxyphenyl)propiophenone is its role as a key intermediate in the synthesis of the centrally acting analgesic, Tapentadol. patsnap.comgoogle.com The synthesis of Tapentadol from this precursor typically involves a series of well-defined chemical transformations.

A common synthetic route begins with a Mannich reaction involving this compound, dimethylamine (B145610) hydrochloride, and paraformaldehyde. googleapis.com This reaction leads to the formation of a racemic intermediate, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. googleapis.com Subsequent steps involve the separation of the desired enantiomer, often achieved through resolution with a chiral acid like (2R,3R)-O,O'-dibenzoyltartaric acid. The resolved intermediate then undergoes further reactions, such as a Grignard reaction with ethylmagnesium bromide, to introduce the ethyl group and form the tertiary alcohol. googleapis.comepo.org Finally, deprotection of the methoxy (B1213986) group to a hydroxyl group yields Tapentadol. epo.org

The efficiency and yield of Tapentadol synthesis are highly dependent on the initial quality and reactivity of this compound. Various synthetic methods have been developed to produce this key intermediate with high purity and yield, including Grignard reactions with m-bromoanisole and propionitrile (B127096), or the reaction of 3-methoxybenzonitrile (B145857) with ethylmagnesium bromide. patsnap.com

The structural framework of this compound also lends itself to the synthesis of various analogues of Tapentadol and other novel pharmaceutical compounds. By modifying the substituents on the phenyl ring or altering the propiophenone (B1677668) side chain, chemists can generate a library of related molecules for structure-activity relationship (SAR) studies, aiming to discover compounds with improved pharmacological profiles.

Utility in the Production of Specialty Chemicals and Advanced Materials

Beyond its pharmaceutical applications, this compound and its derivatives are utilized in the creation of specialty chemicals and advanced materials. chemimpex.com The presence of the aromatic ring and the ketone functional group allows for its incorporation into polymer backbones or as a precursor for molecules with specific optical or electronic properties.

For instance, propiophenone derivatives can be used in the synthesis of chalcones, which are known to possess a wide range of biological activities and can also serve as building blocks for flavonoids and other heterocyclic compounds. The methoxy group on the phenyl ring of this compound can influence the electronic properties of such resulting materials.

Derivatives of propiophenone, such as those with trifluoromethyl groups, are employed in the development of advanced materials where properties like thermal stability and chemical resistance are desired. chemimpex.com The versatility of the propiophenone scaffold allows for the introduction of various functional groups, leading to materials with tailored characteristics for specific industrial applications.

Development of Novel Chemical Entities through Structural Diversification

The chemical structure of this compound serves as a versatile platform for the development of novel chemical entities through structural diversification. The reactivity of the ketone group and the aromatic ring allows for a wide array of chemical transformations.

Key reactions for structural diversification include:

Oxidation: The ketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to a secondary alcohol, introducing a new stereocenter and opportunities for further functionalization.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups, thereby modifying the electronic and steric properties of the molecule.

Through these and other synthetic manipulations, a diverse library of compounds can be generated from this single precursor. These new molecules can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents or molecules with unique material properties. For example, the synthesis of various chalcone (B49325) derivatives from substituted propiophenones has been a fruitful area of research, yielding compounds with potential antimicrobial and anticancer properties.

Exploration in Coordination Chemistry and Metal Complex Formation

The ketone oxygen atom in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal ions. While direct studies on the coordination chemistry of this compound itself are not extensively documented in the provided search results, the broader class of ketones and related compounds are known to form complexes with various metals.

For instance, the coordination of quinones, which share the carbonyl functionality, to metals like silver, gold, and copper has been shown to modulate the biological activity of the organic ligand. nih.gov The formation of metal complexes can alter the electronic properties, stability, and steric hindrance of the ligand, potentially leading to novel catalytic or therapeutic applications. The triphenylphosphine (B44618) complexes of atovaquone, a naphthoquinone, demonstrate how metal coordination can influence antimalarial activity. nih.gov

Given the structural similarities, it is conceivable that this compound and its derivatives could be explored as ligands in coordination chemistry. The methoxy group could also play a secondary role in coordinating to certain metal centers. The synthesis and characterization of such metal complexes could unveil new catalytic properties or materials with interesting magnetic or optical characteristics.

Derivatization and Analogue Synthesis of 3 3 Methoxyphenyl Propiophenone

Synthesis of Substituted Propiophenone (B1677668) Analogues for Structure-Reactivity Studies

The synthesis of analogues of 3-(3-methoxyphenyl)propiophenone allows for systematic modifications of its structure, which is crucial for studying how these changes influence reactivity. Common synthetic strategies include modifications to the aromatic ring and the ethyl ketone side chain.

A primary method for synthesizing propiophenone analogues is the Friedel-Crafts acylation . This reaction involves the acylation of a substituted benzene (B151609) ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For instance, substituted anisoles can be acylated to produce a range of methoxy-substituted propiophenones. stackexchange.com The choice of solvent and catalyst is critical, as harsh conditions can lead to side reactions like the demethylation of the methoxy (B1213986) group. stackexchange.com Milder catalysts like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be employed to circumvent such issues. stackexchange.com

Another versatile method is the Grignard reaction , where an organomagnesium halide (Grignard reagent) reacts with a suitable precursor. For example, 3-methoxybenzonitrile (B145857) can be reacted with ethylmagnesium bromide to yield this compound. researchgate.net This approach allows for the introduction of various alkyl or aryl groups by selecting the appropriate Grignard reagent.

Furthermore, oxidation of corresponding secondary alcohols, which can be synthesized via the reaction of an appropriate aldehyde with a Grignard reagent, provides another route to propiophenone analogues. For example, reacting 3-methoxybenzaldehyde (B106831) with ethylmagnesium bromide yields 1-(3-methoxyphenyl)-1-propanol, which can then be oxidized to this compound.

Below is a table summarizing the synthesis of some propiophenone analogues, which are instrumental in structure-reactivity studies.

Precursor(s)Reagents and ConditionsProduct
Benzene, Propanoyl chlorideAlCl₃Propiophenone wikipedia.org
3-Hydroxypropiophenone, Dimethyl sulfate (B86663)Base3-Methoxypropiophenone researchgate.net
3-Methoxybromobenzene, Propionitrile (B127096)Mg, THF, AlCl₃3-Methoxypropiophenone researchgate.net
Anisole (B1667542), Acetic anhydrideSc(OTf)₃, Nitromethane4-Methoxyacetophenone stackexchange.com
o-Hydroxyphenyl enaminonesSilane, Iridium catalysto-Hydroxyl propiophenones nih.gov

Investigation of Structure-Reactivity Relationships in Propiophenone Derivatives

The study of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity in a particular chemical transformation. For propiophenone derivatives, this often involves examining the electronic effects of substituents on the aromatic ring.

A fundamental tool for quantifying these relationships is the Hammett equation :

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction with a substituted propiophenone.

k₀ is the rate constant for the reaction with the unsubstituted propiophenone.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a particular substituent. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state. wikipedia.org

The reactivity of propiophenone derivatives is influenced by substituents in several ways:

Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, in nucleophilic addition reactions, a nitro-substituted propiophenone would be expected to react faster than a methoxy-substituted one.

Acidity of α-Hydrogens: The acidity of the hydrogens on the carbon adjacent to the carbonyl group (α-hydrogens) is also affected by substituents. Electron-withdrawing groups stabilize the resulting enolate anion through inductive and resonance effects, thereby increasing the acidity of the α-hydrogens. This enhanced acidity can influence the rates of reactions that proceed via an enolate intermediate, such as aldol (B89426) condensations.

Stability of Intermediates: Substituents can stabilize or destabilize intermediates formed during a reaction. For instance, in reactions involving a carbocation intermediate at the benzylic position, electron-donating groups can significantly stabilize the positive charge through resonance, thereby increasing the reaction rate.

The following table illustrates the expected qualitative effects of different substituents on the reactivity of the propiophenone core in common organic reactions.

Substituent (on aromatic ring)Electronic EffectEffect on Carbonyl ElectrophilicityEffect on α-Hydrogen Acidity
-NO₂Electron-withdrawingIncreaseIncrease
-CNElectron-withdrawingIncreaseIncrease
-ClElectron-withdrawing (inductive)IncreaseIncrease
-HNeutral (Reference)BaselineBaseline
-CH₃Electron-donatingDecreaseDecrease
-OCH₃Electron-donating (resonance)DecreaseDecrease

Methodologies for Targeted Derivatization and Functionalization

Targeted derivatization of this compound involves the selective introduction of functional groups at specific positions on the molecule. These modifications can be made to the aromatic ring or the ethyl ketone side chain.

Aromatic Ring Functionalization:

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the phenyl ring. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Common reactions include:

Nitration: (HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: (e.g., Br₂/FeBr₃) to introduce a halogen atom (-Br, -Cl).

Sulfonation: (SO₃/H₂SO₄) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: To introduce alkyl or acyl groups.

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the ortho position to the methoxy group. The methoxy group can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, creating a carbanion that can then react with various electrophiles.

Side-Chain Functionalization:

α-Halogenation: The α-position of the ketone can be halogenated under acidic or basic conditions. This introduces a reactive handle for subsequent nucleophilic substitution reactions.

Mannich Reaction: This reaction involves the aminoalkylation of the α-carbon of the ketone using formaldehyde (B43269) and a primary or secondary amine, introducing an aminomethyl group.

Aldol Condensation: The enolate of this compound can react with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

These methodologies provide a versatile toolbox for the synthesis of a wide range of this compound derivatives, enabling detailed investigations into their chemical properties and reactivity.

Current Challenges and Future Research Perspectives for 3 3 Methoxyphenyl Propiophenone

Advancements in Sustainable and Environmentally Benign Synthesis Methods

Another documented method starts with m-methoxybenzaldehyde, which is first reacted with ethylmagnesium bromide to produce 1-(3-methoxyphenyl)-1-propanol. This intermediate is then oxidized using chromium trioxide (CrO3) to yield the final product. google.comchemicalbook.com The use of CrO3, a heavy metal oxidant, raises significant environmental concerns due to chromium contamination and the disposal of toxic waste. google.com Furthermore, a pathway beginning with m-hydroxybenzoic acid is characterized by long reaction steps, high costs, and low yields, along with the formation of problematic emulsions that can cause equipment corrosion. google.com

In response to these challenges, research has focused on developing greener and more efficient synthetic routes. A notable advancement is a one-pot synthesis method that utilizes a Grignard reaction. google.com In this process, a Grignard reagent is prepared from m-methoxybromobenzene and magnesium, catalyzed by anhydrous aluminum trichloride (B1173362) in a tetrahydrofuran (B95107) (THF) solution. This reagent then reacts with propionitrile (B127096) to form 3-(3-Methoxyphenyl)propiophenone. google.com This method presents several advantages: it is a simpler, more advanced process with a high yield of 88.6% and a liquid phase purity exceeding 99.44%. google.com Crucially, the solvent (THF) can be recovered and reused, which significantly reduces waste and production costs, making it a more sustainable and industrially viable option. google.com

Table 1: Comparison of Synthesis Methods for this compound
MethodKey ReagentsReported YieldKey Disadvantages/AdvantagesSource
Methylation3-hydroxypropiophenone, Dimethyl sulfate (B86663)LowHigh cost, multiple by-products, high toxicity of dimethyl sulfate. google.com
Oxidationm-methoxybenzaldehyde, Ethylmagnesium bromide, CrO374%Uses hazardous heavy metals (CrO3), causing environmental pollution. google.com
Grignard Synthesism-methoxybromobenzene, Propionitrile, Mg, AlCl388.6%High yield and purity, simpler process, recyclable solvent, environmentally benign. google.com

Exploration of Novel Catalytic Systems for Enhanced Transformations

The efficiency of synthesis for this compound and its derivatives is heavily dependent on the catalytic systems employed. The improved Grignard synthesis relies on aluminum trichloride (AlCl₃) to catalyze the reaction between the Grignard reagent and propionitrile. google.com Older methods have used reagents like sodium dichromate for oxidation steps. chemicalbook.com

Future research is geared towards exploring more advanced and novel catalytic systems to further enhance reaction efficiency, selectivity, and sustainability. For related propiophenone (B1677668) structures, other catalytic methods have proven effective and could be adapted. For example, Friedel-Crafts acylation, a common method for preparing propiophenones, often uses Lewis acid catalysts like AlCl₃. Research into alternative, less moisture-sensitive Lewis acids could optimize this type of transformation.

Furthermore, the field of cross-coupling reactions offers significant potential. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a base, is a powerful tool for forming carbon-carbon bonds and has been used for synthesizing other complex propiophenone derivatives. Exploring the application of palladium, nickel, or copper-based catalytic systems for the synthesis of this compound could lead to milder reaction conditions and broader substrate scope. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, represents another key frontier for making these transformations more cost-effective and environmentally friendly on an industrial scale.

Identification of Unexplored Reaction Pathways and Novel Derivatives

While this compound is well-established as a key intermediate in the synthesis of the analgesic drug Tapentadol (B1681240) and in the preparation of 2,3,6-trisubstituted pyridines, its potential is not limited to these pathways. google.comchemicalbook.com A significant area for future research lies in exploring new reaction pathways to generate novel derivatives with unique chemical properties and potential applications.

Research into related structures demonstrates the potential for derivatization. For instance, compounds like 3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone and 3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone are used as building blocks for more complex molecules in medicinal chemistry and materials science. These examples suggest that the core structure of this compound can be modified at several positions on its two aromatic rings or its propane (B168953) backbone to create a library of new compounds.

One such example from the literature is the synthesis of 2-(3-Methoxyphenyl)-4-morpholino-5,6,7,8-tetrahydrobenzo chemicalbook.comthieno[2,3-d]-pyrimidine, which incorporates the methoxyphenyl group into a more complex heterocyclic system. nih.gov These thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their potential as PI3K inhibitors in targeted cancer therapy. nih.gov Future work could focus on systematically exploring reactions such as further electrophilic aromatic substitution, condensation reactions at the ketone, or coupling reactions to generate a diverse range of derivatives. These new molecules could then be screened for biological activity, opening up new avenues for drug discovery.

Table 2: Known and Potential Derivatives/Applications of this compound
Derivative ClassExample Compound/TargetField of ApplicationSource
Opioid AnalgesicsTapentadolPharmaceuticals google.comchemicalbook.com
Substituted Pyridines2,3,6-Trisubstituted PyridinesOrganic Synthesis chemicalbook.com
Thieno[2,3-d]pyrimidines2-(3-Methoxyphenyl)-4-morpholinothieno[2,3-d] pyrimidinesMedicinal Chemistry (e.g., PI3K inhibitors) nih.gov
Substituted PropiophenonesNovel propiophenone structures with varied substitutionsPotential for new materials and drug candidates

Integration of Advanced Data Science and Machine Learning in Chemical Research

The paradigm of chemical research is being transformed by the integration of data science, artificial intelligence (AI), and machine learning (ML). chemrxiv.org These computational tools offer the potential to accelerate the discovery and optimization of chemical processes, and their application to this compound research presents a significant opportunity. chemrxiv.orgbu.edu

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(3-Methoxyphenyl)propiophenone and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. For halogenated derivatives, electrophilic aromatic substitution or halogenation can introduce chlorine/fluorine groups, while methoxylation via nucleophilic substitution adds methoxy groups. Reaction optimization includes solvent selection (e.g., dichloromethane), temperature control, and purification via recrystallization or chromatography .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities under gradient elution.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions and aromatic ring configurations.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl, methoxy) via characteristic absorption bands .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store the compound in a cool, dry environment away from oxidizing agents.
  • Follow waste disposal guidelines for halogenated/organic compounds to prevent environmental contamination .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, methoxy positioning) influence the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • Chemical Reactivity : Electron-withdrawing groups (e.g., Cl, F) on aromatic rings increase electrophilicity, enhancing nucleophilic attack on the carbonyl group. Methoxy groups at the 3-position improve solubility via hydrogen bonding .
  • Biological Activity : Comparative assays (e.g., enzyme inhibition) using analogs with varied substituents (e.g., 3’-chloro vs. 4’-fluoro) reveal steric and electronic effects on target binding. For example, halogenated derivatives may exhibit stronger π-π stacking with aromatic residues in enzyme active sites .

Q. What experimental strategies can elucidate the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors/enzymes.
  • X-ray Crystallography : Resolves 3D structures of compound-target complexes to identify critical interactions (e.g., hydrogen bonds with methoxy groups).
  • Molecular Dynamics Simulations : Predicts binding stability and conformational changes in targets upon compound interaction .

Q. How can researchers resolve contradictions in reported biological efficacy data across studies involving this compound derivatives?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like pH, temperature, and solvent polarity to ensure reproducibility.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends.
  • Orthogonal Validation : Use complementary techniques (e.g., SPR + isothermal titration calorimetry) to confirm binding affinities .

Q. How to design a comparative study evaluating the stability and reactivity of this compound against its structural analogs?

  • Methodological Answer :

  • Stability Tests : Accelerated degradation studies under UV light, heat, or varying pH.
  • Reactivity Profiling : Compare reaction rates in nucleophilic additions (e.g., Grignard reactions) across analogs.
  • Computational Modeling : Calculate substituent effects on frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Notes

  • References to PubChem, CAS, and EPA DSSTox ensure authoritative data .
  • Advanced questions emphasize experimental design and mechanistic analysis, aligning with academic research rigor.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Methoxyphenyl)propiophenone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.